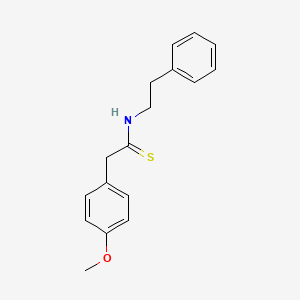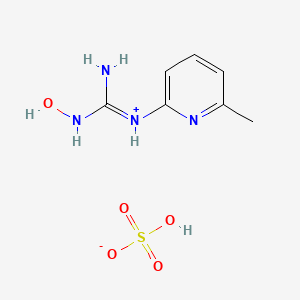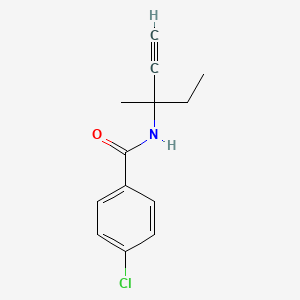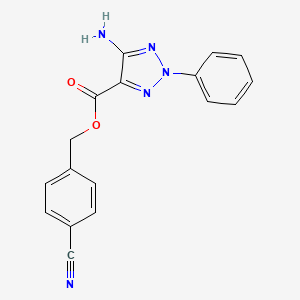
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. URB597 is a fatty acid amide hydrolase inhibitor, which means that it prevents the breakdown of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body.
作用機序
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide works by inhibiting the enzyme fatty acid amide hydrolase, which breaks down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body. Endocannabinoids are involved in many physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has several advantages for lab experiments. It is a potent and selective inhibitor of fatty acid amide hydrolase, which makes it useful for studying the endocannabinoid system. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also relatively stable and can be stored for long periods of time. However, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also a controlled substance, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide. One potential direction is the development of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide analogs that are more water-soluble and have improved pharmacokinetic properties. Another direction is the study of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide in combination with other drugs, such as opioids, to determine if it can enhance their analgesic effects. Additionally, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide could be studied for its potential in the treatment of other disorders, such as anxiety and depression.
合成法
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been studied for its potential in the treatment of addiction, obesity, and neurodegenerative disorders.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-19-16-9-7-15(8-10-16)13-17(20)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXWHXSSDPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)



![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)

![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)
![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)
![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)
